molecular formula C7H12ClNS B2837201 N-Methyl-n-[(3-methylthien-2-yl)methyl]amine, HCl CAS No. 860710-37-8

N-Methyl-n-[(3-methylthien-2-yl)methyl]amine, HCl

Cat. No.: B2837201
CAS No.: 860710-37-8
M. Wt: 177.69
InChI Key: YWUYLYGTMBZXNV-UHFFFAOYSA-N
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Description

N-Methyl-N-[(3-methylthien-2-yl)methyl]amine, HCl (CAS: 860710-37-8) is a hydrochloride salt of a tertiary amine featuring a thiophene ring substituted with a methyl group at the 3-position. Its molecular formula is C₇H₁₂ClNS, with a molecular weight of 177.69 g/mol and a purity typically exceeding 95% . The compound’s structure comprises a methylamine moiety linked to a 3-methylthien-2-ylmethyl group, making it a valuable intermediate in pharmaceutical and organic synthesis.

Properties

IUPAC Name

N-methyl-1-(3-methylthiophen-2-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS.ClH/c1-6-3-4-9-7(6)5-8-2;/h3-4,8H,5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUYLYGTMBZXNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CNC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24781635
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

860710-37-8
Record name methyl[(3-methylthiophen-2-yl)methyl]amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-n-[(3-methylthien-2-yl)methyl]amine, HCl typically involves the reaction of 3-methylthiophene with methylamine under controlled conditions. The process includes:

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction mixture is continuously fed into the reactor, and the product is collected and purified through crystallization .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-n-[(3-methylthien-2-yl)methyl]amine, HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-n-[(3-methylthien-2-yl)methyl]amine, HCl has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of materials with specific electronic properties

Mechanism of Action

The mechanism of action of N-Methyl-n-[(3-methylthien-2-yl)methyl]amine, HCl involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of N-Methyl-N-[(3-methylthien-2-yl)methyl]amine, HCl with structurally related compounds, focusing on molecular features, physicochemical properties, and synthetic applications.

Structural Analogues with Thiophene Backbones

N-Methyl-N-(2-thienylmethyl)amine (CAS: Not specified) Structure: Lacks the 3-methyl substituent on the thiophene ring. Applications: Used in synthesizing carbamate derivatives (e.g., 4-Nitrophenyl N-(2-isopropylthiazol-4-ylmethyl)-N-methylcarbamate, synthesized via chloroformate coupling ).

N-(3-Acetyl-2-thienyl)-2-bromoacetamide Structure: Features a 3-acetyl-substituted thiophene core and a bromoacetamide group. Synthesis: Derived from 3-acetylthiophen-2-amine via modified Gewald reactions .

Heterocyclic Amines with Modified Backbones

N-Methyl-1-(2-phenylthiazol-4-yl)methanamine Hydrochloride (CAS: 1187928-00-2) Structure: Replaces the thiophene ring with a thiazole core and introduces a phenyl substituent. Molecular Weight: 240.75 g/mol (vs. 177.69 g/mol for the target compound) .

N-[1(R)-Chloromethyl-2-methoxyethyl]-N-methyl-N-[1(R)-phenylethyl]amine

  • Structure : Contains a chloromethyl-methoxyethyl chain and a phenylethyl group.
  • Key Differences : The methoxy group enhances hydrophilicity, while the phenylethyl moiety introduces steric bulk, likely reducing metabolic clearance compared to the thiophene-based compound .

Pharmacologically Relevant Analogues

N-Methyl-N-(3-buten-1-yl) Benzamide Structure: A benzamide derivative with a butenyl chain. Synthesis: Prepared via palladium-catalyzed coupling of 3-haloanilines with olefinic amines .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₇H₁₂ClNS 177.69 3-methylthiophene, methylamine High purity (>95%), hydrochloride salt enhances stability
N-Methyl-N-(2-thienylmethyl)amine C₆H₉NS 127.21 Thiophene, methylamine Used in carbamate synthesis
N-Methyl-1-(2-phenylthiazol-4-yl)methanamine HCl C₁₁H₁₃ClN₂S 240.75 Thiazole, phenyl, methylamine Increased polarity due to thiazole
N-(3-Acetyl-2-thienyl)-2-bromoacetamide C₈H₈BrNO₂S 262.13 Acetylthiophene, bromoacetamide Electrophilic reactivity for coupling

Research Findings and Implications

  • Reactivity : The 3-methyl group in the thiophene ring of the target compound likely reduces ring oxidation compared to unsubstituted thiophene derivatives, enhancing stability in acidic conditions .
  • Bioactivity : Thiophene-based amines are explored as soluble epoxide hydrolase inhibitors, though the target compound’s activity remains uncharacterized .
  • Synthetic Utility : The hydrochloride salt form improves handling and solubility in polar reaction media, critical for large-scale pharmaceutical synthesis .

Biological Activity

N-Methyl-n-[(3-methylthien-2-yl)methyl]amine hydrochloride is a chemical compound that has garnered interest due to its structural characteristics and potential biological activities. This article delves into the biological activity of this compound, synthesizing available research findings, potential applications, and comparative data with structurally similar compounds.

  • Molecular Formula : C7H12ClNS
  • Molecular Weight : 177.69 g/mol
  • Density : 1.032 g/cm³
  • Boiling Point : 194.7ºC at 760 mmHg

The compound is presented as a hydrochloride salt, which enhances its solubility and stability in aqueous solutions. The presence of the thienyl group is significant as it often contributes to the pharmacological properties of compounds.

Comparative Analysis with Similar Compounds

To understand the potential biological activity of N-Methyl-n-[(3-methylthien-2-yl)methyl]amine hydrochloride, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
N-Methyl-n-(5-methylthien-2-yl)methanamine, HClC7H12ClNSSimilar thienyl structure; potential CNS activity
N,N-Dimethyl-thiophenemethanamineC9H13NSHigher degree of methylation; broader applications
3-Methyl-thiophenemethanamineC8H11NSLacks the N-methyl group; different reactivity

These comparisons highlight how variations in methylation and thienyl positioning can significantly influence biological behavior and activity.

While specific mechanisms for N-Methyl-n-[(3-methylthien-2-yl)methyl]amine hydrochloride remain to be fully elucidated, insights can be drawn from related compounds:

  • Receptor Interaction : Many thienyl compounds interact with neurotransmitter receptors, potentially modulating neurotransmission.
  • Enzyme Inhibition : Some derivatives act as enzyme inhibitors, affecting pathways related to inflammation and cell proliferation.

Case Studies and Research Findings

Research on similar compounds provides a backdrop for understanding the potential effects of N-Methyl-n-[(3-methylthien-2-yl)methyl]amine hydrochloride:

  • Study on Thienyl Derivatives : A study indicated that certain thienyl derivatives exhibited significant antimicrobial activity against various bacterial strains, suggesting that the thienyl moiety contributes to this effect .
  • Neuropharmacological Research : Another study explored the CNS effects of methylated thienyl compounds, noting their potential in treating neurological disorders .
  • Anticancer Activity : Research has shown that specific thienyl derivatives can inhibit cancer cell proliferation through apoptosis induction .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-Methyl-n-[(3-methylthien-2-yl)methyl]amine, HCl, and how can purity be maximized?

  • Methodology : Multi-step synthesis involving alkylation of the thiophene ring followed by HCl salt formation. For example, analogous compounds (e.g., tetrahydronaphthalen-2-amines) are synthesized via reductive amination or nucleophilic substitution, with yields optimized using catalysts like Pd/C and purification via silica gel chromatography . Purity (>95%) is confirmed via HPLC with solvent systems such as MeOH/EtOH/Hexanes (5:5:85) and 0.1% DEA as a modifier .

Q. How is structural confirmation achieved for this compound, and which spectroscopic techniques are most reliable?

  • Methodology : Combine 1H/13C NMR to verify substituent positions (e.g., methyl groups at δ 2.2–2.8 ppm, aromatic protons at δ 6.6–7.5 ppm) and HRMS for molecular weight validation (e.g., [M+H]+ ion matching calculated values within ±0.0002 Da) . X-ray crystallography may resolve ambiguous stereochemistry in crystalline derivatives .

Q. What are the critical handling and storage considerations for this hydrochloride salt?

  • Methodology : Store desiccated at −20°C to prevent hygroscopic degradation. Thermal stability should be assessed via TGA/DSC, with decomposition points typically >150°C for similar amine salts .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies (e.g., receptor binding vs. functional assays)?

  • Methodology : Perform orthogonal assays (e.g., radioligand binding, cAMP accumulation, or calcium flux) to distinguish direct target engagement from off-target effects. For example, compounds with thiophene moieties often exhibit variable affinity for GPCRs due to conformational flexibility . Use molecular docking simulations (e.g., AutoDock Vina) to correlate structural features (e.g., methylthienyl orientation) with activity .

Q. What strategies optimize enantiomeric resolution for chiral derivatives of this compound?

  • Methodology : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IB) and isocratic elution (hexane:IPA 90:10) can separate enantiomers. For instance, trans-4-cyclohexyl derivatives showed resolved peaks at t1=15.3 min and t2=17.2 min . Alternatively, synthesize enantiopure intermediates using asymmetric catalysis (e.g., BINAP-Ru complexes) .

Q. How does the methylthienyl group influence metabolic stability in preclinical models?

  • Methodology : Conduct in vitro microsomal stability assays (human/rat liver microsomes) with LC-MS/MS quantification. Thiophene-containing analogs often exhibit CYP450-mediated oxidation; stabilize via deuteration or fluorination of vulnerable positions . Compare pharmacokinetic parameters (t1/2, Cl) with non-thiophene controls.

Q. What computational approaches predict the compound’s interaction with membrane transporters (e.g., P-gp)?

  • Methodology : Use molecular dynamics (MD) simulations (e.g., GROMACS) to model lipid bilayer penetration. QSAR models trained on logP, polar surface area, and H-bond donors can prioritize analogs with improved blood-brain barrier permeability .

Data Contradiction Analysis

Q. How should discrepancies in NMR data between synthetic batches be addressed?

  • Methodology : Trace impurities (e.g., residual solvents or diastereomers) may cause shifts. Re-crystallize from ethanol/water (9:1) and re-acquire NMR under standardized conditions (400 MHz, CDCl3). Compare with literature δ values for similar thiophene-amine salts .

Q. Why do in vitro binding assays show higher potency than cell-based functional assays?

  • Methodology : This may reflect differences in assay sensitivity or compound efflux. Use transporter inhibitors (e.g., verapamil for P-gp) in functional assays. Validate via intracellular cAMP or Ca2+ measurements using fluorescent probes (e.g., Fluo-4) .

Methodological Resources

  • Synthesis : Refer to protocols for reductive amination and salt formation .
  • Characterization : Standardize NMR (Bruker Avance III) and HRMS (ESI-TOF) parameters .
  • Biological Assays : Follow guidelines for radioligand binding (Kd determination) and enzyme kinetics (kcat/Km) .

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